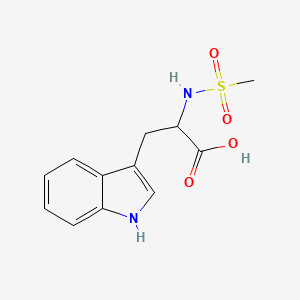
N-(Methylsulfonyl)tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methylsulfonyl)tryptophan is a chemical compound with the molecular formula C12H14N2O4S . It is a derivative of tryptophan, an essential amino acid .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Tryptophan and its metabolites have various chemical properties but lack a common functional group for derivatization . They can react with free radicals, exhibiting antioxidant properties .Physical and Chemical Properties Analysis
Tryptophan and its metabolites have various chemical properties . Tryptophan is an essential amino acid with two rings in its side-chain .Applications De Recherche Scientifique
Serotonergic System Studies
Research on α-Methyl-l-tryptophan (α-MTrp), an artificial amino acid analog of tryptophan, has demonstrated its utility in studying the brain's serotonergic system. This compound is used to measure the unidirectional uptake and conversion to serotonin (5-HT) synthesis rates in the brain. Despite some debate, substantial evidence suggests α-MTrp is an effective tracer for studying brain 5-HT synthesis under most conditions. This method has been applied using autoradiography in laboratory animals and positron emission tomography in humans, providing insights into normal control of 5-HT synthesis and its alteration by drugs and in neuropsychiatric disorders (Diksic & Young, 2001).
Tryptophan Metabolism and Pharmacological Targets
L-Tryptophan's metabolism is a complex process leading to various bioactive molecules. Disruptions in this metabolism are linked to several disorders, highlighting enzymes involved in tryptophan metabolism or their receptors as potential therapeutic targets. Recent pharmacological developments targeting this pathway offer new possibilities for treating neurological, metabolic, psychiatric, and intestinal disorders by aiming to restore metabolic equilibrium (Modoux, Rolhion, Mani, & Sokol, 2020).
Protein Folding and Stabilization
Non-detergent sulfobetaines (NDSB) have shown effectiveness in facilitating protein renaturation by interacting with early folding intermediates. Studies involving N-phenyl-methyl-N,N-dimethylammonium-propane-sulfonate (NDSB 256) have demonstrated its capability to prevent aggregation and assist in the early stages of folding processes for proteins like hen lysozyme and the beta2 subunit of Escherichia coli tryptophan synthase. These findings suggest potential applications of NDSB compounds in improving the yield of active proteins in vitro folding experiments (Vuillard, Rabilloud, & Goldberg, 1998).
Understanding Fluorescence in Proteins
Tryptophan fluorescence in proteins has been explored to dissect complex photophysics. Research identifying amino acid side chains that quench tryptophan fluorescence and delineating quenching mechanisms has provided insights into the structural and dynamical information obtainable from tryptophan fluorescence data in peptides and proteins. This study contributes to our understanding of protein structure and dynamics, highlighting tryptophan's role in biophysical research (Chen & Barkley, 1998).
Orientations Futures
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-2-(methanesulfonamido)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-19(17,18)14-11(12(15)16)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUHJFKDUNYLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
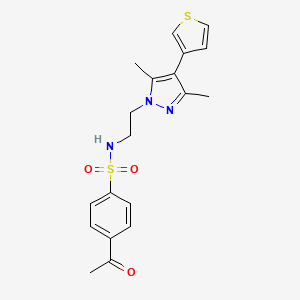
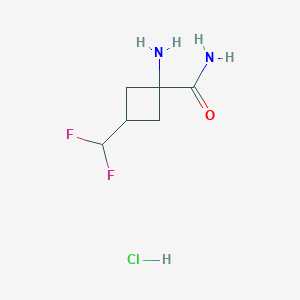

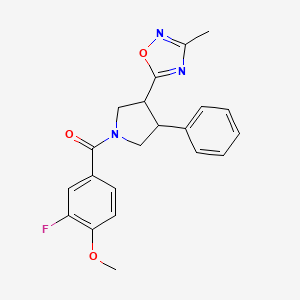
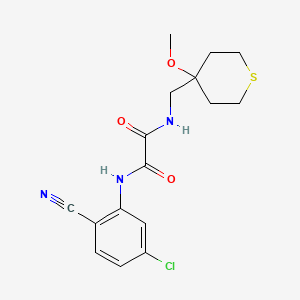

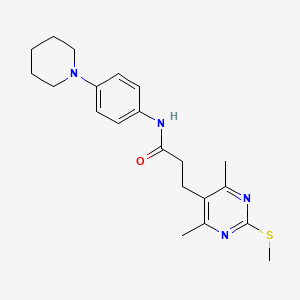
![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2734361.png)
![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxamide](/img/structure/B2734364.png)



![(2S)-3-[4-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2734373.png)

